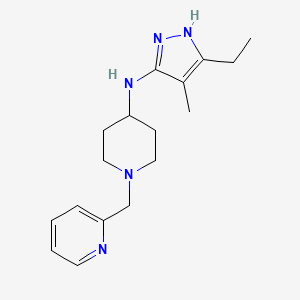![molecular formula C24H22N6O B3805406 [6-[3-[1-(Pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B3805406.png)
[6-[3-[1-(Pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone
Overview
Description
The compound “2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-6-(1-pyrrolidinylcarbonyl)pyrazine” is a complex organic molecule that contains several different functional groups and heterocyclic rings, including a pyrazine ring, a pyrrolidine ring, and a pyrazole ring . These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazine, pyrrolidine, and pyrazole rings would likely result in these rings being aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. The presence of multiple nitrogen atoms could make this compound a potential ligand for metal ions, and the various rings could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .Mechanism of Action
Future Directions
Compounds with similar structures to this one are often used in medicinal chemistry and drug discovery, due to their potential biological activities . Therefore, future research could involve investigating the biological activity of this compound, potentially leading to the development of new therapeutic agents .
Properties
IUPAC Name |
[6-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O/c31-24(29-10-1-2-11-29)23-16-26-15-22(27-23)20-7-3-6-19(13-20)21-8-12-30(28-21)17-18-5-4-9-25-14-18/h3-9,12-16H,1-2,10-11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXCZINKPJWQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=CN=C2)C3=CC=CC(=C3)C4=NN(C=C4)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3805325.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3805335.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide trifluoroacetate](/img/structure/B3805348.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3805350.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3805357.png)
![(4-{5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B3805371.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)acetamide](/img/structure/B3805375.png)
![N-({1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B3805383.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-5-phenylisoxazole-3-carboxamide](/img/structure/B3805387.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3805395.png)

![N-(3-methylphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B3805409.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B3805410.png)
![3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyridin-2-ylmethyl)piperazin-2-one](/img/structure/B3805414.png)
